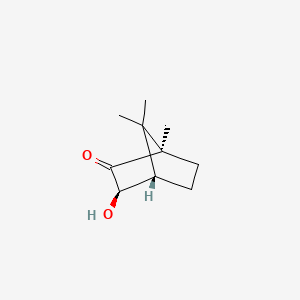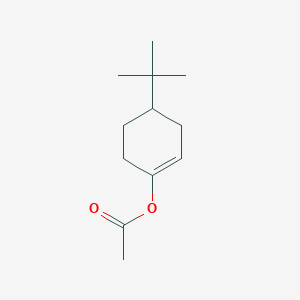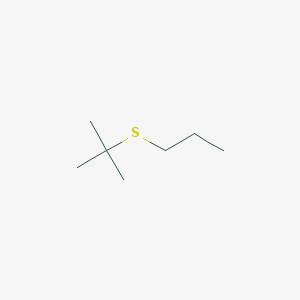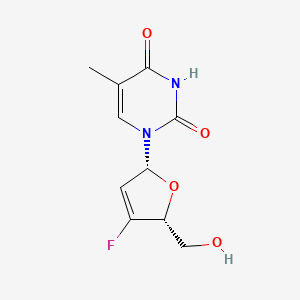
Thymidine, 2',3'-didehydro-3'-deoxy-3'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties. This compound has been studied primarily for its potential use as a nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of viral infections, particularly HIV.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- typically involves multiple steps, starting from thymidineOne common method involves the use of nucleophilic substitution reactions, where a fluorine source such as diethylaminosulfur trifluoride (DAST) is used to replace the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often employs automated synthesis modules to ensure high yield and purity. The process involves protecting group strategies to prevent unwanted reactions and the use of high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various nucleoside analogs depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes.
Medicine: Medically, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- has been investigated as an antiviral agent, particularly against HIV. It acts as a nucleoside reverse transcriptase inhibitor, preventing the replication of the virus .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its unique properties make it a valuable candidate for drug design and development.
Mécanisme D'action
Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV. The compound is incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from multiplying and spreading .
Molecular Targets and Pathways:
Reverse Transcriptase: The primary target of this compound.
DNA Polymerase: It can also affect human mitochondrial DNA polymerase, leading to potential toxicity.
Comparaison Avec Des Composés Similaires
3’-Fluoro-3’-deoxythymidine (FLT): Another thymidine analog with similar antiviral properties but higher toxicity.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A related compound used in HIV treatment but with different toxicity profiles.
Uniqueness: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is unique due to its specific modifications, which provide a balance between antiviral efficacy and reduced toxicity compared to other analogs. Its fluorine atom at the 3’ position and the absence of a hydroxyl group at the 2’ position contribute to its distinct properties .
Propriétés
Numéro CAS |
121354-03-8 |
|---|---|
Formule moléculaire |
C10H11FN2O4 |
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h2-3,7-8,14H,4H2,1H3,(H,12,15,16)/t7-,8-/m1/s1 |
Clé InChI |
HOHBSAVNJFQWMJ-HTQZYQBOSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


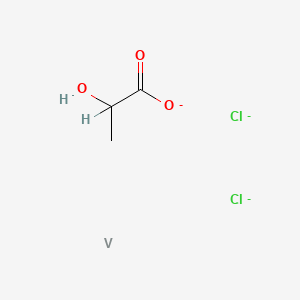

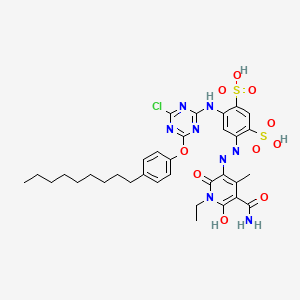
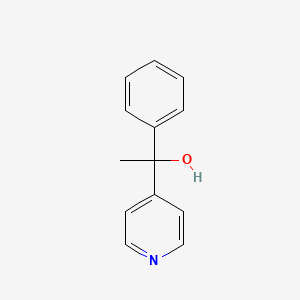
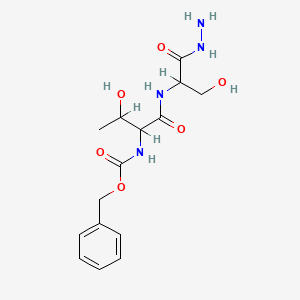
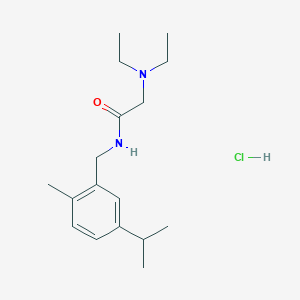

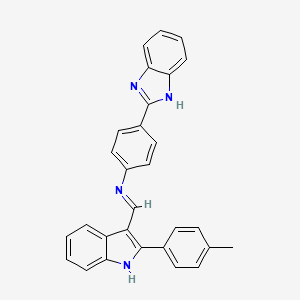
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
